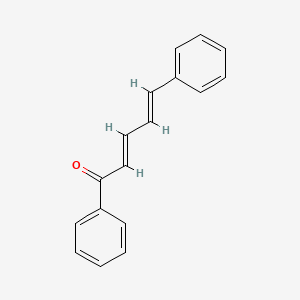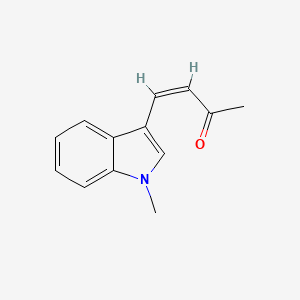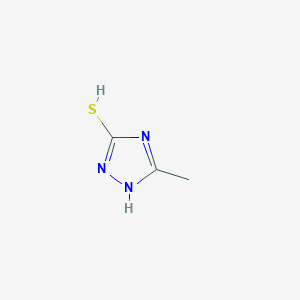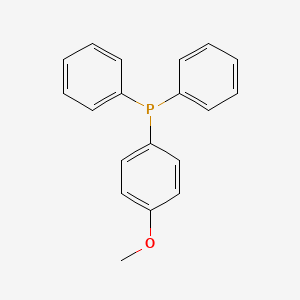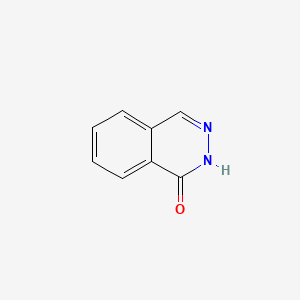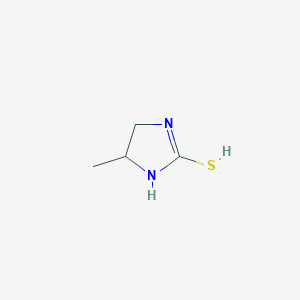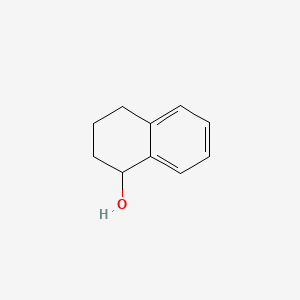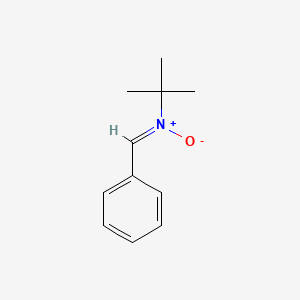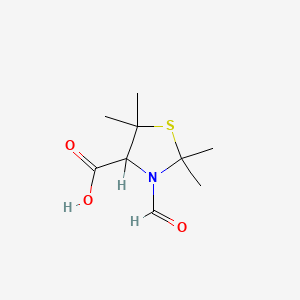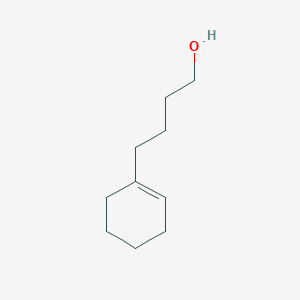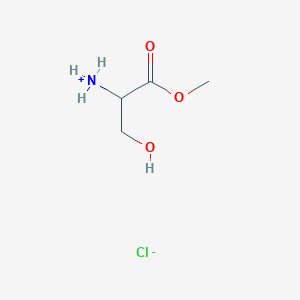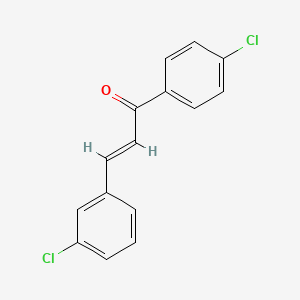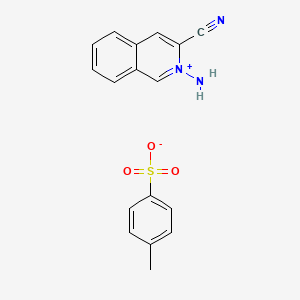
2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate is a complex organic compound that belongs to the class of isoquinolinium derivatives This compound is characterized by the presence of an amino group, a cyano group, and a sulfonate group attached to an isoquinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with suitable reagents to introduce the amino and cyano groups. The sulfonation step is usually carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure the selective formation of the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as catalytic reactions and automated synthesis to streamline production and reduce costs.
化学反应分析
Types of Reactions
2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized isoquinolinium compounds.
科学研究应用
2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in binding to target molecules, while the sulfonate group enhances solubility and stability. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
2-Amino-3-cyanoisoquinoline: Lacks the sulfonate group, resulting in different solubility and reactivity.
4-Methylbenzene-1-sulfonamide: Contains the sulfonate group but lacks the isoquinoline ring system.
3-Cyanoisoquinoline: Similar structure but without the amino and sulfonate groups.
Uniqueness
2-Amino-3-cyanoisoquinolinium 4-methylbenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonate group enhances its solubility in aqueous solutions, making it more versatile for various applications compared to its analogs.
属性
IUPAC Name |
2-aminoisoquinolin-2-ium-3-carbonitrile;4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N3.C7H8O3S/c11-6-10-5-8-3-1-2-4-9(8)7-13(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7H,12H2;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKRZTJMBGXCOH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C2C=[N+](C(=CC2=C1)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
